
3-Propyl-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Propyl-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones. This compound is characterized by a hexahydronaphthalene core with a propyl group attached at the third position and a ketone functional group at the first position. It is a colorless to pale yellow liquid with a distinct odor and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the hydrogenation of 3-propylnaphthalene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The reaction conditions typically include a hydrogen pressure of 50-100 psi and a temperature range of 100-150°C.
Another synthetic route involves the Friedel-Crafts acylation of 3-propylnaphthalene with an acyl chloride, followed by catalytic hydrogenation to reduce the aromatic ring to a hexahydro derivative. The reaction conditions for the Friedel-Crafts acylation include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and a temperature range of 0-50°C.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors equipped with hydrogenation capabilities. The process involves the continuous feeding of 3-propylnaphthalene and hydrogen gas into the reactor, along with the catalyst. The reaction mixture is maintained at the desired temperature and pressure, and the product is continuously extracted and purified through distillation or other separation techniques.
化学反応の分析
Types of Reactions
3-Propyl-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The propyl group can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) at room temperature.
Major Products Formed
Oxidation: Formation of 3-propylhexahydronaphthalene-1-carboxylic acid or 3-propylhexahydronaphthalen-1-one.
Reduction: Formation of 3-propyl-3,4,5,6,7,8-hexahydronaphthalen-1-ol.
Substitution: Formation of halogenated derivatives such as 3-bromo-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one.
科学的研究の応用
3-Propyl-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Used as a fragrance ingredient in the formulation of perfumes and as a flavoring agent in the food industry.
作用機序
The mechanism of action of 3-Propyl-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. Further research is needed to elucidate the precise molecular targets and pathways involved.
類似化合物との比較
3-Propyl-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one can be compared with other similar compounds, such as:
3-Propyl-1-tetralone: Similar structure but lacks the hexahydro modification.
3-Propyl-2-tetralone: Similar structure with a different position of the ketone group.
3-Propyl-1-indanone: Similar structure but with an indane core instead of a naphthalene core.
The uniqueness of this compound lies in its hexahydronaphthalene core, which imparts distinct chemical and physical properties compared to its analogs. This structural feature may contribute to its specific biological activities and industrial applications.
特性
CAS番号 |
765906-79-4 |
|---|---|
分子式 |
C13H20O |
分子量 |
192.30 g/mol |
IUPAC名 |
3-propyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H20O/c1-2-5-10-8-11-6-3-4-7-12(11)13(14)9-10/h10H,2-9H2,1H3 |
InChIキー |
APJCQXDJXMVDDN-UHFFFAOYSA-N |
正規SMILES |
CCCC1CC2=C(CCCC2)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


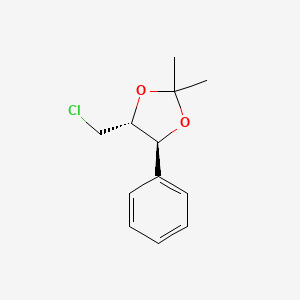
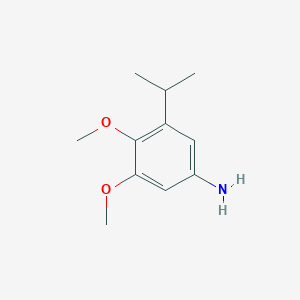

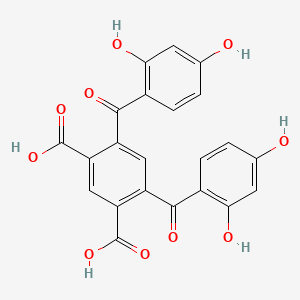
![3-[(4-Ethenylphenyl)methoxy]-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B14228306.png)

![N-[(3,4-dichlorophenyl)carbamothioyl]-3-nitro-benzamide](/img/structure/B14228315.png)
![N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine](/img/structure/B14228323.png)
![[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol](/img/structure/B14228344.png)
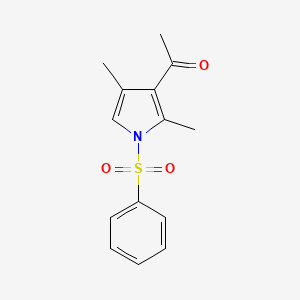
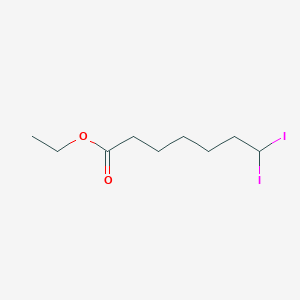
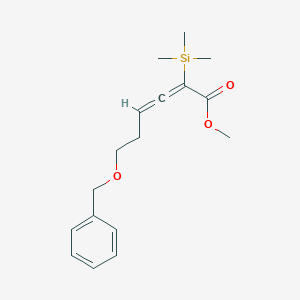

![2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14228384.png)
